1,2,3,4,5,6,7,8-Octahydroacridine

Catalog No.
S569111
CAS No.
1658-08-8
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6,7,8-Octahydroacridine

CAS Number

1658-08-8

Product Name

1,2,3,4,5,6,7,8-Octahydroacridine

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2

InChI Key

LLCXJIQXTXEQID-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1

Synonyms

1,2,3,4,5,6,7,8-octahydroacridine, octahydroacridine

Canonical SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1

Synthesis and Characterization:

1,2,3,4,5,6,7,8-Octahydroacridine (OHA) is a heterocyclic organic compound, synthesized through various methods, including catalytic hydrogenation of acridine and cyclization of suitable precursors. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications in Medicinal Chemistry:

Studies have explored the potential applications of OHA and its derivatives in medicinal chemistry.

  • Antimicrobial activity

    OHA derivatives have been investigated for their antibacterial and antifungal properties, with some exhibiting promising activity against specific strains [, ].

  • Anti-cancer properties

    Research suggests that OHA derivatives might possess anti-cancer properties by targeting specific cancer cell signaling pathways []. However, further investigation is needed to understand their mechanisms of action and potential therapeutic efficacy.

Other Research Areas:

OHA has also been studied in other scientific research areas, including:

  • Material science

    OHA derivatives have been incorporated into the development of functional materials with potential applications in organic electronics and sensors [].

  • Environmental science

    Studies have investigated the potential use of OHA for the degradation of environmental pollutants [].

1,2,3,4,5,6,7,8-Octahydroacridine is a bicyclic organic compound with the molecular formula C₁₃H₁₇N. This compound belongs to the class of octahydroacridines, which are characterized by their saturated ring structure. The structure of 1,2,3,4,5,6,7,8-octahydroacridine features a fused bicyclic system consisting of an acridine core that has undergone complete hydrogenation. Its unique structural features contribute to its diverse chemical reactivity and biological properties.

Due to its nucleophilic and electrophilic characteristics. Notably:

  • Condensation Reactions: This compound can be synthesized via condensation of cyclohexanone with formaldehyde under acidic conditions. This method is recognized for its efficiency and straightforwardness .
  • Electrophilic Substitution: Derivatives of octahydroacridine have shown reactivity with aryldiazonium salts and other electrophiles in acidic media. Such reactions often yield functionalized products that can be further utilized in synthetic organic chemistry .
  • Diels-Alder Reactions: The compound can also participate in Diels-Alder reactions when treated with appropriate dienophiles under Lewis acid catalysis conditions .

Research indicates that 1,2,3,4,5,6,7,8-octahydroacridine exhibits notable biological activities. Some studies have reported its potential as an anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Additionally, it has demonstrated antimicrobial properties against certain bacterial strains. The specific mechanisms underlying these biological activities are still under investigation but suggest a promising avenue for pharmaceutical applications.

Several synthesis methods for 1,2,3,4,5,6,7,8-octahydroacridine have been developed:

  • Condensation Method: The most common synthesis involves the condensation of cyclohexanone with formaldehyde in the presence of an acid catalyst .
  • Glycerol-Catalyzed Synthesis: A catalyst-free method using glycerol as a solvent has been reported to yield octahydroacridines efficiently through imine-Diels–Alder reactions .
  • Multicomponent Reactions: Recent advancements in synthetic strategies include one-pot multicomponent reactions that allow for the formation of octahydroacridine derivatives from multiple reactants simultaneously .

1,2,3,4,5,6,7,8-Octahydroacridine finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity against cancer and bacteria.
  • Material Science: It has been explored for use in thin film applications through methods like matrix-assisted pulsed laser evaporation .
  • Organic Synthesis: Its derivatives are valuable intermediates in organic synthesis for producing more complex molecules.

Interaction studies involving 1,2,3,4,5,6,7,8-octahydroacridine focus on its binding affinity and reactivity with biological targets. Research highlights its interactions with enzymes and receptors that may mediate its pharmacological effects. These studies are crucial for understanding how modifications to the octahydroacridine structure can enhance or alter its biological activity.

1,2,3,4,5,6,7,8-Octahydroacridine shares structural similarities with several other compounds within the acridine family and related bicyclic systems. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
AcridineContains a fused three-ring systemKnown for its fluorescent properties
9-AminoacridineAmino group substitution at position 9Exhibits anti-tumor activity
OctahydroquinolineSaturated quinoline derivativeDisplays different reactivity patterns
TetrahydroacridinePartial hydrogenation of acridineLess stable than octahydro derivatives

The uniqueness of 1,2,3,4,5,6,7,8-octahydroacridine lies in its fully saturated structure which imparts different chemical reactivity compared to other acridine derivatives. This saturation enhances its stability and modifies its interaction profiles with biological targets.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1658-08-8

Wikipedia

Acridine, 1,2,3,4,5,6,7,8-octahydro-

Dates

Last modified: 08-15-2023

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